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Sodium with Fluorescent Probes
Application Note

Introduction
Ranolazine is an anti-anginal medication that exerts its therapeutic effects through a unique

mechanism of action: the selective inhibition of the late inward sodium current (INa,late) in

cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia, an increase

in the late sodium current leads to an elevation of intracellular sodium concentration ([Na+]i).[3]

[4] This sodium overload subsequently drives the reverse mode of the sodium-calcium

exchanger (NCX), resulting in an influx of calcium and intracellular calcium overload, which

contributes to mechanical and electrical dysfunction of the heart.[5][6] By blocking the late

sodium current, Ranolazine effectively reduces intracellular sodium accumulation and

consequently mitigates calcium overload, thereby improving myocardial function.[1][5]

The ability to visualize and quantify changes in intracellular sodium concentration is crucial for

studying the efficacy and mechanism of drugs like Ranolazine. Fluorescent probes that are

sensitive to [Na+]i provide a powerful tool for researchers to monitor these dynamic changes in

living cells in real-time.[7][8] This application note provides a detailed protocol for using

fluorescent sodium indicators to visualize and quantify the effect of Ranolazine on intracellular

sodium levels.
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Principle of the Assay
This method utilizes sodium-sensitive fluorescent dyes, such as Sodium-Binding Benzofuran

Isophthalate (SBFI) or CoroNa™ Green, to measure changes in [Na+]i. These dyes exhibit a

change in their fluorescent properties upon binding to sodium ions.

SBFI is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon

binding to Na+.[9][10] By measuring the ratio of fluorescence intensity at two different

excitation wavelengths (e.g., 340 nm and 380 nm), a quantitative measure of [Na+]i can be

obtained that is independent of dye concentration, path length, and photobleaching.[9]

CoroNa™ Green is a non-ratiometric indicator that shows an increase in fluorescence

intensity upon binding to Na+.[11][12] While simpler to use, it is more susceptible to

variations in dye loading and cell volume.

The general workflow involves loading cultured cells (e.g., cardiomyocytes or a relevant cell

line) with the acetoxymethyl (AM) ester form of the fluorescent dye.[8] Once inside the cell,

intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the

dye in the cytoplasm. After establishing a baseline fluorescence, cells are treated with a

stimulus to increase intracellular sodium (e.g., a sodium channel agonist or simulated ischemic

conditions) in the presence or absence of Ranolazine. The resulting changes in fluorescence

are monitored using fluorescence microscopy, allowing for the visualization and quantification

of Ranolazine's inhibitory effect on the rise in intracellular sodium.
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Caption: Ranolazine inhibits the late sodium current, preventing intracellular sodium and

subsequent calcium overload.

Experimental Protocols
Materials and Reagents

Cell Line: Primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells expressing the

appropriate sodium channel subtype).

Fluorescent Sodium Indicator:

SBFI-AM (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)

CoroNa™ Green, AM

Ranolazine

Pluronic F-127

Dimethyl sulfoxide (DMSO), anhydrous

Balanced Salt Solution (BSS): e.g., Hank's Balanced Salt Solution (HBSS) or Tyrode's

solution.

Cell Culture Medium: Appropriate for the chosen cell line.

Sodium Channel Agonist (optional): e.g., Veratridine, to induce sodium influx.

Ionophores for Calibration: Gramicidin, Monensin.

Microplates: 96-well, black, clear-bottom for fluorescence measurements.

Equipment
Fluorescence microscope equipped with appropriate filter sets for the chosen dye (e.g., for

SBFI: excitation at 340 nm and 380 nm, emission at 505 nm; for CoroNa™ Green: excitation
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at ~492 nm, emission at ~516 nm).

Digital camera (e.g., sCMOS or EMCCD).

Image analysis software.

Incubator for cell culture (37°C, 5% CO2).

Microplate reader (optional, for higher throughput).

Experimental Workflow
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Caption: A stepwise workflow for visualizing Ranolazine's effect on intracellular sodium.

Detailed Procedure
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1. Cell Preparation:

Seed cells onto glass-bottom dishes or 96-well black, clear-bottom plates at an appropriate

density to achieve 70-80% confluency on the day of the experiment.

Culture cells in their recommended medium at 37°C in a humidified atmosphere with 5%

CO2.

2. Dye Loading:

Prepare a stock solution of the fluorescent indicator (e.g., 1-5 mM SBFI-AM or CoroNa™

Green, AM) in anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

On the day of the experiment, prepare the loading buffer by diluting the dye stock solution

and the Pluronic F-127 stock solution into BSS to the final desired concentrations (see table

below for recommendations). The final concentration of Pluronic F-127 should be around

0.02-0.04%.

Remove the culture medium from the cells and wash once with BSS.

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes. The optimal

loading time and temperature may need to be determined empirically for each cell type.[12]

[13]

3. Ranolazine Treatment and Fluorescence Imaging:

After incubation, wash the cells twice with BSS to remove extracellular dye.

Add fresh BSS to the cells.

Place the dish or plate on the fluorescence microscope stage and allow the temperature to

equilibrate.

Acquire baseline fluorescence images for 2-5 minutes.
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Add Ranolazine (at desired concentrations, e.g., 1-30 µM) to the cells and incubate for a

predetermined time (e.g., 10-15 minutes).[6]

If applicable, add a stimulus to induce sodium influx (e.g., Veratridine).

Immediately begin acquiring time-lapse fluorescence images at regular intervals.

4. Data Analysis:

Define regions of interest (ROIs) around individual cells or groups of cells.

For SBFI, calculate the ratio of the fluorescence intensities at the two excitation wavelengths

(F340/F380) for each ROI at each time point.

For CoroNa™ Green, measure the average fluorescence intensity within each ROI at each

time point.

Normalize the fluorescence ratio or intensity to the baseline value to represent the change in

[Na+]i (ΔR/R0 or ΔF/F0).

Plot the normalized fluorescence change over time for control and Ranolazine-treated

groups.

For quantitative measurements, a calibration curve can be generated at the end of each

experiment using ionophores (e.g., gramicidin and monensin) in solutions with known

sodium concentrations to relate the fluorescence signal to the absolute [Na+]i.[13]

Data Presentation
The following table summarizes key quantitative parameters for the experimental setup.
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Parameter SBFI CoroNa™ Green Reference

Excitation Wavelength 340 nm / 380 nm ~492 nm [9][12]

Emission Wavelength ~505 nm ~516 nm [9][12]

Loading

Concentration
5-10 µM 5-10 µM [12][13]

Loading Time 60-90 min 30-45 min [12][13]

Dissociation Constant

(Kd for Na+)

~11-20 mM (in

physiological K+)
~80 mM [12][14]

Ranolazine

Concentration
1-30 µM 1-30 µM [6]

Expected Outcome

Attenuation of the

increase in F340/F380

ratio

Attenuation of the

increase in

fluorescence intensity

[15][16]

Troubleshooting
Low Fluorescence Signal: Increase dye loading concentration or incubation time. Ensure the

correct filter sets are being used.

High Background Fluorescence: Ensure thorough washing after dye loading to remove all

extracellular dye.

Cell Death/Toxicity: Reduce dye concentration, loading time, or light exposure during

imaging.

Dye Compartmentalization: Loading at a lower temperature (e.g., room temperature) may

reduce the sequestration of the dye into organelles.[14]

Conclusion
The use of fluorescent sodium probes provides a robust and dynamic method to visualize and

quantify the effects of Ranolazine on intracellular sodium concentration. This application note

offers a comprehensive protocol that can be adapted for various cell types and experimental
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conditions, enabling researchers to further investigate the cellular mechanisms of Ranolazine
and other drugs targeting ion homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.thermofisher.com/se/en/home/references/molecular-probes-the-handbook/indicators-for-na-k-cl-and-miscellaneous-ions/fluorescent-na-and-k-indicators.html
https://www.thermofisher.com/se/en/home/references/molecular-probes-the-handbook/indicators-for-na-k-cl-and-miscellaneous-ions/fluorescent-na-and-k-indicators.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303949/
https://pubmed.ncbi.nlm.nih.gov/35858345/
https://pubmed.ncbi.nlm.nih.gov/35858345/
https://www.benchchem.com/product/b000828#use-of-fluorescent-probes-to-visualize-ranolazine-s-effect-on-intracellular-sodium
https://www.benchchem.com/product/b000828#use-of-fluorescent-probes-to-visualize-ranolazine-s-effect-on-intracellular-sodium
https://www.benchchem.com/product/b000828#use-of-fluorescent-probes-to-visualize-ranolazine-s-effect-on-intracellular-sodium
https://www.benchchem.com/product/b000828#use-of-fluorescent-probes-to-visualize-ranolazine-s-effect-on-intracellular-sodium
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b000828?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

